(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO2/c18-14-4-5-15-12(9-14)10-22(6-7-24-15)16(23)11-2-1-3-13(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUBSLVBAMOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC(=CC=C3)C(F)(F)F)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzoxazolones are alkylated using activated secondary alcohols in the presence of a catalyst like methyltrifluoromethanesulfonate (MeOTf) . This method is advantageous due to its high yield and atom economy, producing water as the only byproduct.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine: Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In industry, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include modulation of signal transduction processes or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzoxazepine Derivatives
Functional and Pharmacological Insights
- XL388 vs. Target Compound: XL388 incorporates a 6-aminopyridinyl group and a methylsulfonyl substituent, which enhance its selectivity for mTOR complexes.
- Discontinued Analogues () : The chloro and nitrile derivatives () were discontinued, likely due to inferior pharmacokinetics or toxicity profiles. The trifluoromethyl group in the target compound may offer improved metabolic stability compared to these analogues.
- SI-42 () : SI-42 features a bi-steric sulfonyl-ethylamine side chain, enabling selective mTORC1 inhibition. The target compound’s simpler structure may limit its ability to achieve similar selectivity but could offer advantages in synthetic accessibility .
Biological Activity
The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is a novel derivative of the oxazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone
- Molecular Formula : C16H14F4N2O
- Molecular Weight : 320.29 g/mol
The compound features a unique structure that combines a fluorinated oxazepine ring with a trifluoromethyl-substituted phenyl moiety. This structural configuration is hypothesized to enhance its pharmacological properties.
Target Interactions
Research indicates that compounds similar to this oxazepine derivative exhibit significant interactions with various biological targets, particularly in the central nervous system. The primary mechanism appears to involve modulation of neurotransmitter systems and inhibition of specific kinases.
- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties similar to other oxazepines. It has shown efficacy in maximal electroshock (MES) tests, indicating potential use in seizure management.
- Kinase Inhibition : The compound is believed to inhibit TNIK (Traf2- and Nck-interacting protein kinase), which plays a role in the Wnt/β-catenin signaling pathway. This inhibition could lead to altered cell signaling and gene expression patterns, relevant in cancer biology and neuroprotection.
The compound's biochemical profile reveals several key interactions:
- Enzyme Modulation : It has been shown to influence the activity of various enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
- Cellular Effects : In vitro studies demonstrate that the compound can modulate neuronal activity and influence cell survival pathways, contributing to its potential therapeutic effects.
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the compound was administered in varying doses to assess its anticonvulsant effects. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential as an anticonvulsant agent.
Study 2: Kinase Activity Profiling
A detailed kinase profiling study revealed that the compound selectively inhibits TNIK without affecting other kinases significantly. This selectivity underscores its potential for targeted therapeutic applications in conditions like epilepsy and certain cancers where TNIK is implicated .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
